Limaprost-d3

Vue d'ensemble

Description

- Il améliore le flux sanguin et inhibe l'agrégation plaquettaire.

- Limaprost est utilisé pour soulager la douleur, présente des effets antiangineux et fait l'objet d'études pour son impact sur les symptômes ischémiques .

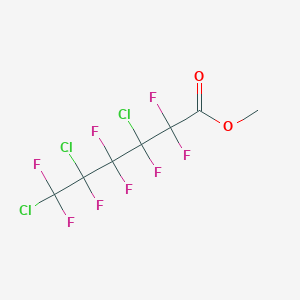

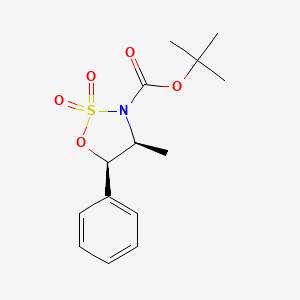

Limaprost-d3: (17α,20-diméthyl-δ2-PGE1-d3) est un dérivé marqué au deutérium de (OP1206).

Limaprost: lui-même est un analogue de et sert de vasodilatateur puissant et actif par voie orale.

Mécanisme D'action

Target of Action

Limaprost-d3, a deuterium labeled Limaprost, is an analogue of prostaglandin E1 . Its primary targets are the prostaglandin E2 receptors . These receptors play a crucial role in a variety of cellular functions, including vascular smooth muscle cell constriction or dilation, platelet aggregation or disaggregation, and pain signaling in spinal neurons .

Mode of Action

As an analogue of prostaglandin E1, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . This interaction results in vasodilation, which improves blood flow, and an antithrombotic effect, which inhibits platelet aggregation .

Biochemical Pathways

The activation of prostaglandin E2 receptors by this compound leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels then triggers a series of downstream effects, including the relaxation of smooth muscle cells. This biochemical pathway is crucial for the vasodilatory and antithrombotic effects of this compound .

Pharmacokinetics

this compound is rapidly absorbed and eliminated after oral administration . The time to reach maximum plasma concentration is approximately 22.50 minutes, and the elimination half-life is around 21.70 minutes . There is no accumulation observed after multiple dosing, indicating that the metabolized enzymes may be induced after multiple doses of this compound . These properties impact the bioavailability of this compound, making it a potent and orally active vasodilator .

Result of Action

The action of this compound results in improved peripheral circulatory failure due to its vasodilator action and antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . These molecular and cellular effects contribute to the alleviation of various ischemic symptoms .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle de Limaprost-d3 ne sont pas facilement disponibles dans la littérature.

- il est généralement préparé en incorporant des atomes de deutérium dans le Limaprost pendant la synthèse chimique.

Analyse Des Réactions Chimiques

- Limaprost-d3 subit probablement des réactions similaires à celles du Limaprost en raison de leur similarité structurale.

- Les réactions courantes comprennent l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions varient en fonction de la transformation spécifique.

- Les principaux produits formés à partir de ces réactions impliqueraient des modifications de la structure de base du Limaprost.

Applications de la recherche scientifique

- This compound trouve des applications dans divers domaines scientifiques :

Médecine: Étudié pour ses effets antiangineux et son utilisation potentielle dans la gestion des symptômes ischémiques.

Biologie: Investigated for its impact on platelet function and blood flow regulation.

Chimie: Utilisé comme traceur isotopique stable pour la quantification pendant le développement de médicaments

Industrie: Son rôle potentiel dans les produits pharmaceutiques et la recherche connexe.

Mécanisme d'action

- This compound exerce probablement ses effets par des mécanismes similaires à ceux du Limaprost.

- Il interagit avec des cibles moléculaires et des voies spécifiques impliquées dans la vasodilatation, l'inhibition plaquettaire et le soulagement de la douleur.

- Des études détaillées sont nécessaires pour élucider les voies moléculaires précises.

Applications De Recherche Scientifique

- Limaprost-d3 finds applications in various scientific fields:

Medicine: Studied for its antianginal effects and potential use in managing ischaemic symptoms.

Biology: Investigated for its impact on platelet function and blood flow regulation.

Chemistry: Used as a stable isotope tracer for quantitation during drug development

Industry: Its potential role in pharmaceuticals and related research.

Comparaison Avec Des Composés Similaires

- Malheureusement, les informations sur des composés similaires directement comparables à Limaprost-d3 sont limitées.

- Des recherches supplémentaires pourraient révéler des analogues supplémentaires ou des molécules apparentées.

Propriétés

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYRQPMEIEQFC-JVRYLNEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

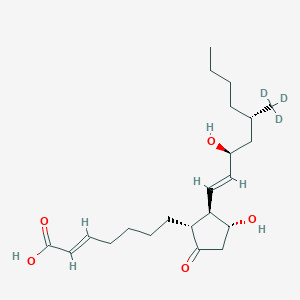

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1501296.png)